molecular formula C8H8BrNO2 B13287579 2-(5-Bromopyridin-2-yl)propanoic acid

2-(5-Bromopyridin-2-yl)propanoic acid

Cat. No.: B13287579
M. Wt: 230.06 g/mol
InChI Key: IZRYMUBDPMIVGO-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propanoic acid group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halopyridine (such as 5-bromopyridine) is coupled with a boronic acid derivative under the catalysis of palladium. The reaction typically requires mild conditions and is tolerant of various functional groups .

Another method involves the halogen-metal exchange followed by borylation. This approach uses halogenated pyridines and organometallic reagents (such as lithium or magnesium) to introduce the boronic acid group, which can then be further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Organometallic Reagents: Such as lithium or magnesium for halogen-metal exchange.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)

InChI Key

IZRYMUBDPMIVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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